1-[1-(4-Fluorophenyl)propyl]piperazine 1-[1-(4-Fluorophenyl)propyl]piperazine
Brand Name: Vulcanchem
CAS No.: 516447-25-9
VCID: VC7362824
InChI: InChI=1S/C13H19FN2/c1-2-13(16-9-7-15-8-10-16)11-3-5-12(14)6-4-11/h3-6,13,15H,2,7-10H2,1H3
SMILES: CCC(C1=CC=C(C=C1)F)N2CCNCC2
Molecular Formula: C13H19FN2
Molecular Weight: 222.307

1-[1-(4-Fluorophenyl)propyl]piperazine

CAS No.: 516447-25-9

Cat. No.: VC7362824

Molecular Formula: C13H19FN2

Molecular Weight: 222.307

* For research use only. Not for human or veterinary use.

1-[1-(4-Fluorophenyl)propyl]piperazine - 516447-25-9

Specification

CAS No. 516447-25-9
Molecular Formula C13H19FN2
Molecular Weight 222.307
IUPAC Name 1-[1-(4-fluorophenyl)propyl]piperazine
Standard InChI InChI=1S/C13H19FN2/c1-2-13(16-9-7-15-8-10-16)11-3-5-12(14)6-4-11/h3-6,13,15H,2,7-10H2,1H3
Standard InChI Key PBWGKTIIMAHBGI-UHFFFAOYSA-N
SMILES CCC(C1=CC=C(C=C1)F)N2CCNCC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound's IUPAC name, 1-[1-(4-fluorophenyl)propyl]piperazine, defines a secondary amine structure featuring:

  • A six-membered piperazine ring (C₄H₁₀N₂)

  • A propyl linker (-CH₂CH₂CH₂-) bonded to the piperazine nitrogen

  • A 4-fluorophenyl terminus (C₆H₄F-) at the propyl chain's distal end .

The molecular formula C₁₃H₁₉FN₂ yields a molecular weight of 222.31 g/mol. XLogP3-AA calculations predict moderate lipophilicity (3.1), suggesting reasonable blood-brain barrier permeability for central nervous system (CNS) targeting .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₉FN₂
Molecular Weight222.31 g/mol
Hydrogen Bond Donors1 (piperazine NH)
Hydrogen Bond Acceptors3 (2N, 1F)
Rotatable Bonds4
Topological Polar SA15.8 Ų
SMILESCCC(C1=CC=C(C=C1)F)N2CCNCC2

Spectroscopic Signatures

The compound's nuclear magnetic resonance (NMR) profile would theoretically show:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, aromatic), 6.95–6.85 (m, 2H, aromatic), 3.15–2.85 (m, 8H, piperazine), 2.65–2.45 (m, 1H, CH), 1.85–1.65 (m, 2H, CH₂), 0.95 (t, J=7.2 Hz, 3H, CH₃) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 162.5 (d, J=245 Hz, C-F), 135.2 (s, C₃), 129.8 (d, J=8 Hz, C₂/C₆), 115.6 (d, J=22 Hz, C₁/C₅), 58.1 (CH), 53.4 (piperazine CH₂), 45.2 (piperazine CH₂), 32.7 (CH₂), 22.1 (CH₂), 11.5 (CH₃) .

Synthetic Methodologies

Industrial Synthesis

American Elements® produces the compound through a three-step sequence typical of N-alkylated piperazines :

  • Piperazine Activation: Reaction of anhydrous piperazine with sodium hydride in tetrahydrofuran (THF) at 0–5°C.

  • N-Alkylation: Addition of 1-(4-fluorophenyl)propyl bromide (1.1 eq) at 60°C for 12 hr.

  • Workup: Filtration, solvent removal under reduced pressure, and recrystallization from ethanol/water (4:1) .

This method achieves >98% purity in bulk quantities (5–1,000 kg batches), with typical yields of 72–78% .

Laboratory-Scale Modifications

Small-scale synthetic adaptations enable structural diversification:

  • Reductive Amination: Condensation of 4-fluorophenylpropanal with piperazine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (85% yield) .

  • Mitsunobu Reaction: Coupling of 1-(4-fluorophenyl)propanol with piperazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (68% yield) .

CompoundSERT IC₅₀ (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)
1-[1-(4-Fluorophenyl)propyl]piperazine---
GBR129091,2004.8850
Flunarizine>10,000>10,000>10,000
(±)-Citalopram0.8>1,000>1,000

Note: Direct data for 1-[1-(4-fluorophenyl)propyl]piperazine remain unpublished; table shows structurally related compounds .

Calcium Channel Modulation

Bis(4-fluorophenyl)methyl piperazine derivatives like flunarizine (Ki = 15 nM for L-type Ca²⁺ channels) demonstrate that fluorinated aryl groups enhance voltage-gated calcium channel (VGCC) affinity . Molecular dynamics simulations indicate the 4-fluorophenylpropyl moiety in 1-[1-(4-fluorophenyl)propyl]piperazine may similarly interact with VGCC α1 subunits through:

  • π-Cation Interactions: Between the fluorophenyl ring and positively charged channel residues (e.g., Lys2064 in Cav1.2) .

  • Hydrogen Bonding: Piperazine NH to Thr1066 backbone carbonyl .

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing:

  • Dopamine Reuptake Inhibitors: Through N-alkylation with chlorophenoxyethyl groups .

  • Antimigraine Agents: Analogous to flunarizine via coupling with cinnamyl chlorides .

  • Anticancer Agents: Piperazinyl acetamide derivatives showing GI₅₀ = 4.36 µM against MCF-7 breast cancer cells .

Materials Science

High-purity grades (99.999%) find use in:

  • Organic Semiconductors: As n-dopants in electron-transport layers

  • Liquid Crystals: Fluorinated piperazines improve nematic phase stability (ΔT = 45°C) .

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